Haloperidol Decanoate N-Oxide
Description
Contextualizing Haloperidol (B65202) and its Long-Acting Ester Analogues
Haloperidol is a well-established antipsychotic medication belonging to the butyrophenone (B1668137) class of drugs. wikipedia.org It is widely used in the treatment of a range of psychiatric disorders. wikipedia.org To address challenges with medication adherence, long-acting injectable formulations were developed, including haloperidol decanoate (B1226879). wikipedia.orgclinmedjournals.org This ester prodrug is formed by attaching a decanoate fatty acid chain to the haloperidol molecule. wikipedia.orgresearchgate.net Following intramuscular injection, the ester is slowly hydrolyzed, gradually releasing the active haloperidol over an extended period. clinmedjournals.orgresearchgate.net This sustained release mechanism helps to maintain stable therapeutic drug levels in the bloodstream. clinmedjournals.org
Significance of Related Substances and Degradation Products in Drug Development
In the pharmaceutical industry, a "related substance" refers to any component in a drug substance or product that is not the active pharmaceutical ingredient (API) or a formulation ingredient. tentamus-pharma.co.ukuspnf.commtc-usa.com These can include impurities from the manufacturing process, such as starting materials, by-products, and intermediates, or they can be degradation products that form over time due to factors like heat, light, or hydrolysis. tentamus-pharma.co.ukroyed.infilab.fr
The identification, quantification, and control of these substances are mandated by regulatory bodies to ensure the quality, safety, and efficacy of the final drug product. uspnf.comroyed.in Even at low levels, some impurities can have undesirable pharmacological effects or be toxic. uspnf.com Therefore, rigorous analytical testing is conducted throughout the drug development process and during routine quality control to monitor the impurity profile of a drug. tentamus-pharma.co.uk Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and understanding the drug's stability. mdpi.comresearchgate.netresearchgate.net
Overview of N-Oxide Derivatives in Pharmaceutical Compounds
N-oxides are a class of chemical compounds that contain a nitrogen-oxygen bond. In medicinal chemistry, the N-oxide functionality can be found in various contexts. They can be metabolites of drugs containing amine groups, synthetic intermediates, or even active drugs themselves. nih.govacs.orgacs.org The presence of the N-oxide group can significantly alter a molecule's properties, often increasing its polarity and water solubility while potentially decreasing its ability to cross cell membranes. nih.govacs.org
N-oxide derivatives can arise from the oxidative degradation of nitrogen-containing heterocyclic compounds. researchgate.net In the context of drug stability, the formation of N-oxides is a known degradation pathway for certain pharmaceuticals. mdpi.comijpsonline.com For example, studies on haloperidol have shown that it can degrade under oxidative stress to form cis- and trans-haloperidol N-oxide. mdpi.comijpsonline.com
Haloperidol Decanoate N-Oxide: A Closer Look
This compound is chemically identified as 4-(4-Chlorophenyl)-4-(decanoyloxy)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine 1-oxide. synzeal.comallmpus.comcleanchemlab.com It is recognized as a related substance and a potential degradation product of haloperidol decanoate. synzeal.com
Chemical and Physical Properties
The table below summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Name | 4-(4-Chlorophenyl)-4-(decanoyloxy)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine 1-oxide | synzeal.comallmpus.comcleanchemlab.com |
| Molecular Formula | C31H41ClFNO4 | allmpus.comcymitquimica.comlgcstandards.com |
| Molecular Weight | 546.1 g/mol | allmpus.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
This table is interactive. Click on the headers to sort the data.
Research Findings
Analytical studies have identified this compound as a potential impurity and degradation product in haloperidol decanoate formulations. ijper.org Its formation can be attributed to the oxidation of the piperidine (B6355638) nitrogen atom in the haloperidol decanoate molecule. This is consistent with findings that show haloperidol itself degrades to form haloperidol-N-Oxide under oxidative stress. mdpi.com
The presence of this compound is monitored during the quality control of haloperidol decanoate to ensure that it remains within acceptable limits as specified by pharmacopeial standards and regulatory guidelines. synzeal.comsynzeal.comchemicea.com The availability of well-characterized reference standards for this compound is crucial for the development and validation of analytical methods to accurately detect and quantify this impurity. synzeal.comaquigenbio.com
Properties
Molecular Formula |
C₃₁H₄₁ClFNO₄ |
|---|---|
Molecular Weight |
546.11 |
Synonyms |
4-(4-Chlorophenyl)-4-(decanoyloxy)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine 1-Oxide |
Origin of Product |
United States |
Formation and Generation of Haloperidol Decanoate N Oxide
The generation of Haloperidol (B65202) Decanoate (B1226879) N-Oxide is primarily linked to oxidative processes acting on the parent molecule. This transformation is a critical consideration in the stability and impurity profiling of haloperidol and its long-acting decanoate ester form.
Oxidative Pathways Leading to N-Oxide Formation
The chemical structure of haloperidol, a butyrophenone (B1668137) derivative, includes a tertiary amine within its piperidine (B6355638) ring, which is susceptible to oxidation. vt.edumdpi.comlitfl.com N-oxidation is a recognized metabolic and degradation pathway for many tertiary amine drugs. vt.edunih.gov This process involves the oxidation of the nitrogen atom in the piperidine ring to form the corresponding N-oxide. ijpsonline.com The primary site of this oxidation is the tertiary nitrogen, resulting in a molecule with a molecular mass 16 atomic mass units higher than the parent compound, corresponding to the addition of a single oxygen atom. ijpsonline.com
This oxidative transformation is a key pathway in the biotransformation of many antipsychotic medications, often mediated by the Cytochrome P450 (CYP) monooxygenase system in the liver. mdpi.com
Influence of Oxidative Stress Conditions on Formation
The formation of haloperidol N-oxides is notably accelerated under conditions of oxidative stress. ijpsonline.com Laboratory studies, often referred to as forced degradation studies, are conducted to predict the degradation pathways and assess the inherent stability of a drug. In these studies, haloperidol has been shown to degrade under oxidative stress conditions to form two primary degradation products. ijpsonline.com
One such study utilized 15% hydrogen peroxide to create an oxidative environment. ijpsonline.com When haloperidol was exposed to this potent oxidizing agent, the formation of N-oxide derivatives was observed. ijpsonline.com Interestingly, the specific conditions, such as temperature, influenced the type of isomer formed. At room temperature, one isomer was predominantly produced, while heating the mixture resulted in the formation of a second isomer. ijpsonline.com
However, there are conflicting reports regarding haloperidol's stability under oxidative stress. Some studies have found that haloperidol in liquid solution remains stable when exposed to up to 3% hydrogen peroxide at temperatures below 60°C. mdpi.comresearchgate.net Other research suggests that significant oxidative degradation only occurs under more severe conditions, such as exposure to 30% hydrogen peroxide at 70°C. researchgate.net
Degradation Product Characteristics within Haloperidol Decanoate Matrices
Haloperidol Decanoate N-Oxide is recognized as a degradation product, particularly when the parent drug is subjected to specific chemical stressors. Its identification is crucial for ensuring the purity and safety of pharmaceutical formulations.
Identification as a Forced Degradation Product
Forced degradation studies have been instrumental in identifying the N-oxide derivatives of haloperidol. ijpsonline.comresearchgate.net By subjecting haloperidol to ICH-mandated stress conditions, researchers have confirmed that the drug is particularly susceptible to oxidative degradation. ijpsonline.com While it showed stability under hydrolytic, thermal, and photolytic stress in one study, it readily degraded in the presence of an oxidizing agent like hydrogen peroxide. ijpsonline.com
Using tandem mass spectrometry, the degradation products were identified as trans-haloperidol N-oxide and cis-haloperidol N-oxide. ijpsonline.comresearchgate.net The formation of these geometric isomers depends on the stress conditions. Key findings from a representative study are summarized below:
| Stress Condition | Identified Degradation Product(s) | Key Observation |
|---|---|---|
| 15% Hydrogen Peroxide at Room Temperature (48h) | Dp-1 (trans-haloperidol N-oxide) | A single degradation product was formed. ijpsonline.com |
| 15% Hydrogen Peroxide at 70°C (7h) | Dp-1 (trans-haloperidol N-oxide) and Dp-2 (cis-haloperidol N-oxide) | A second degradation product (Dp-2) formed upon heating. The peak area for Dp-1 was significantly higher, suggesting it is easier to form. ijpsonline.com |
Another study noted the formation of cis-4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-oxide as a degradation product under basic stress conditions, although it is more commonly described as an oxidative degradation product in the literature. mdpi.com
Relationship to Other Degradants of Haloperidol
Under the specific conditions of oxidative stress, the cis- and trans-haloperidol N-oxides are the primary degradation products formed. ijpsonline.com In studies where these N-oxides were generated, haloperidol was found to be stable against other stressors like acid and base hydrolysis, heat, and light, indicating that N-oxidation is a specific degradation pathway under an oxidative environment. ijpsonline.com In contrast, other studies have reported that haloperidol liquid solutions are highly susceptible to hydrolytic, thermal, and photolytic degradation while remaining stable under oxidative stress. mdpi.com This highlights that the degradation profile of haloperidol can be complex and dependent on the specific formulation and stress conditions applied.
Synthesis and Characterization of Reference Standards for N-Oxide Impurities
The accurate identification and quantification of impurities like this compound in pharmaceutical products require the use of highly pure reference standards. These standards are synthesized and meticulously characterized to serve as benchmarks in analytical testing. synzeal.comsynzeal.com
Reference standards for Haloperidol N-Oxide (both cis and trans isomers) and this compound are commercially available from specialized suppliers. synzeal.comsynzeal.compharmaceresearch.como2hdiscovery.colgcstandards.comescientificsolutions.com These standards are essential for various applications, including analytical method development, method validation, and routine quality control (QC) testing of drug substances and products. synzeal.comsynzeal.com
Suppliers provide these compounds with comprehensive characterization data, which typically includes information confirming the compound's identity and purity, generated using techniques such as HPLC, Mass Spectrometry, and NMR. allmpus.com The availability of these characterized standards ensures that analytical laboratories can accurately detect and quantify these specific impurities. synzeal.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Haloperidol N-Oxide | 148406-51-3 | C₂₁H₂₃ClFNO₃ | 391.86 g/mol |
| cis-Haloperidol N-Oxide | 150214-94-1 | C₂₁H₂₃ClFNO₃ | 391.9 g/mol |
| trans-Haloperidol N-Oxide | 150214-93-0 | C₂₁H₂₃ClFNO₃ | 391.9 g/mol |
| This compound | 2749298-36-8 | C₃₁H₄₁ClFNO₄ | 546.1 g/mol |
Data sourced from multiple chemical and pharmaceutical suppliers. synzeal.compharmaceresearch.como2hdiscovery.colgcstandards.comescientificsolutions.comallmpus.comnih.govncats.io
Stereochemical Considerations of Haloperidol N Oxide Derivatives
Isomeric Forms of Haloperidol (B65202) N-Oxide (Cis- and Trans-Isomers)
Haloperidol N-oxide exists as a pair of geometric isomers: cis- and trans-haloperidol N-oxide. synzeal.com These isomers are diastereomers, not enantiomers, and arise from the position of the N-oxide oxygen atom relative to the substituents on the piperidine (B6355638) ring.
Cis-Isomer : In the cis-isomer, the oxygen atom is on the same side of the piperidine ring as the 4-(4-chlorophenyl)-4-hydroxy group. The IUPAC name for this form is 4-[cis-4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone. uspnf.com
Trans-Isomer : In the trans-isomer, the oxygen atom is on the opposite side of the piperidine ring from the 4-(4-chlorophenyl)-4-hydroxy group.
The formation of these isomers has been observed during stability testing of haloperidol. synzeal.com Research suggests that the trans-isomer is more readily formed compared to the cis-isomer. synzeal.com This is attributed to steric hindrance; the substituents are located on the same side of the ring in the cis configuration, which presents a greater energetic barrier to its formation compared to the trans configuration where they are on opposite sides. synzeal.com The existence of these distinct chemical entities is further confirmed by their separate commercial availability as analytical standards.
Table 1: Properties of Haloperidol N-Oxide Isomers
| Property | Cis-Haloperidol N-Oxide | Trans-Haloperidol N-Oxide | Haloperidol N-Oxide (mixture/unspecified) |
|---|---|---|---|
| CAS Number | 150214-94-1 allmpus.com | 150214-93-0 | 148406-51-3 allmpus.com |
| Molecular Formula | C₂₁H₂₃ClFNO₃ allmpus.com | C₂₁H₂₃ClFNO₃ | C₂₁H₂₃ClFNO₃ allmpus.com |
| Molecular Weight | 391.86 g/mol allmpus.com | 391.86 g/mol | 391.86 g/mol allmpus.com |
Stereospecificity in N-Oxidation Processes
The biotransformation of many drugs is a stereospecific or stereoselective process, often dictated by the specific enzymes involved. For instance, the metabolic reduction of the parent haloperidol molecule to reduced haloperidol is highly stereospecific, yielding almost exclusively the S(-) enantiomer in human tissues. pharmaffiliates.com This reaction is catalyzed by a carbonyl reductase. drugbank.com
Analytical Differentiation of Isomeric Species
The differentiation and quantification of the cis- and trans-isomers of haloperidol N-oxide are critical for pharmaceutical analysis and metabolic studies. Due to their structural similarity, advanced analytical techniques are required for their separation and identification.
High-Performance Liquid Chromatography (HPLC) is the primary method used to separate the two isomers. synzeal.com Official pharmacopeial methods, such as those outlined by the United States Pharmacopeia (USP), utilize liquid chromatography (LC) to resolve haloperidol from its related compounds, including the N-oxide isomers. uspnf.com In these methods, the different spatial arrangements of the isomers cause them to interact differently with the stationary phase of the chromatography column, resulting in distinct retention times and allowing for their separation. For example, in a specified LC system, cis-haloperidol-N-oxide is identified as having a relative retention time of approximately 1.37 compared to the parent haloperidol peak. uspnf.com
Following separation by chromatography, identification is typically confirmed using mass spectrometry (MS), often in a tandem configuration (MS/MS). synzeal.com This technique provides information on the molecular weight and fragmentation patterns of the molecules, which allows for the unambiguous identification of each isomer.
Table 2: Example Analytical Method for Isomer Differentiation
| Parameter | Specification |
|---|---|
| Technique | Liquid Chromatography (LC) uspnf.com |
| Detector | UV at 230 nm uspnf.com |
| Column Example | 4.6-mm × 10-cm; 3.5-µm packing L1 uspnf.com |
| Differentiation Basis | Distinct retention times uspnf.com |
| Identification Confirmation | Tandem Mass Spectrometry (MS/MS) synzeal.com |
Analytical Methodologies for Characterization and Quantification
Chromatographic Approaches for Separation and Detection
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the primary technique for the separation and detection of Haloperidol (B65202) Decanoate (B1226879) N-Oxide. Its versatility allows for the optimization of various parameters to achieve the necessary resolution and sensitivity.
The development of a stability-indicating HPLC method is fundamental for resolving Haloperidol Decanoate N-Oxide from its parent compound and other degradation products. Research has led to the establishment of several reversed-phase (RP-HPLC) methods. A common approach involves utilizing a C18 column as the stationary phase with a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. nih.gov
Method development often focuses on optimizing mobile phase composition, pH, and elution mode (isocratic or gradient) to achieve optimal separation. For instance, one validated method for haloperidol and its degradation products employs a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer (pH 9.8) in a 90:10 (v/v) ratio, using isocratic elution at a flow rate of 1.0 mL/min. nih.gov Another approach uses a mobile phase of acetonitrile (B52724), ammonium (B1175870) formate (B1220265) buffer (10 mM, pH 3.7), and triethylamine (B128534) in a 40:60:0.1 (v/v/v) ratio. hmdb.ca The detection wavelength is typically set around 246 nm or 248 nm, where the butyrophenone (B1668137) chromophore exhibits significant absorbance. nih.govhmdb.ca
The following table summarizes typical parameters for an HPLC method developed for the analysis of haloperidol and its related substances, including N-oxides.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol and Phosphate Buffer (90:10 v/v, pH 9.8) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govhmdb.ca |
| Detection Wavelength | 248 nm | nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30°C) | acs.org |
To resolve complex mixtures of impurities, which can include both polar and non-polar compounds like Haloperidol Decanoate and its more polar N-oxide, advanced chromatographic strategies are employed. This includes the use of specialized stationary phases and mobile phase modifiers.
Stationary Phases: Beyond standard C18 columns, methods have been developed using columns with different properties, such as the Hypersil BDS C18 column (100 mm x 4.0 mm, 3 µm), which provides a different selectivity. chemicalbook.comcore.ac.uk Non-porous silica (B1680970) (NPS) ODS-1 columns have also been reported for rapid analysis. acs.org
Mobile Phases: The manipulation of the mobile phase is a key strategy. The use of ion-pairing reagents is an advanced approach to improve the retention and resolution of charged or highly polar analytes on reversed-phase columns. A method for Haloperidol Decanoate injection utilizes a mobile phase containing tetra-butyl ammonium hydrogen sulphate and 1-decane sulphonate sodium as ion-pairing reagents in the buffer solution, combined with acetonitrile in a linear gradient elution. chemicalbook.comcore.ac.uk Adjusting the pH of the mobile phase is also crucial; for example, a lower pH (e.g., 2.5-3.7) can control the ionization of analytes and improve separation, while a higher pH (e.g., 9.8) can enhance the stability of the analytical column and improve peak shape for basic compounds like haloperidol. nih.govhmdb.caacs.org
Spectroscopic Techniques for Structural Elucidation of N-Oxides
While chromatography separates the N-oxide, spectroscopic techniques are indispensable for its definitive structural confirmation. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed molecular information.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and characterizing impurities. For N-oxides, MS analysis is highly informative as the addition of an oxygen atom to the nitrogen results in a predictable mass increase of 16 atomic mass units (amu) compared to the parent molecule. compoundchem.com
In studies of haloperidol degradation, the N-oxide was identified by a protonated molecular ion peak at an m/z value of 392, which corresponds to the mass of haloperidol (375.9 g/mol ) plus oxygen. hmdb.ca The molecular weight of this compound is 546.1 g/mol . drugbank.com Therefore, in an MS analysis using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 547.1.
Tandem MS (MS/MS) provides further structural confirmation through fragmentation analysis. The fragmentation pattern of this compound would likely involve the initial loss of the decanoate group followed by fragmentation of the core haloperidol N-oxide structure. Key fragments observed for the parent haloperidol N-oxide at m/z 165 and 122 would also be expected, corresponding to the fluorobenzoyl and chlorophenyl moieties, respectively. hmdb.ca
Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural evidence by mapping the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The formation of an N-oxide bond significantly alters the electron density around the nitrogen atom, leading to predictable changes in the NMR spectrum.
The introduction of the N-O bond causes a deshielding effect on the adjacent protons and carbons. This results in a downfield shift (to a higher ppm value) for the signals of the methylene (B1212753) groups of the piperidine (B6355638) ring that are directly bonded to the nitrogen atom. For example, in a similar piperidine N-oxide compound, the protons adjacent to the nitrogen shift downfield compared to the parent amine. This characteristic downfield shift of the piperidine protons serves as a key diagnostic feature in the ¹H NMR spectrum for identifying the N-oxide structure. Furthermore, ¹⁵N NMR can be used, where N-oxidation causes a significant deshielding effect, with chemical shifts moving downfield by +56 to +90 ppm compared to the parent amine.
Validation of Analytical Methods for Impurity Profiling (e.g., ICH Guidelines)
Any analytical method used for quantifying impurities in a pharmaceutical product must be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this validation process. nih.govallmpus.comrsc.org For an impurity profiling method, validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness.
Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. rsc.org This is often demonstrated through forced degradation studies, where the drug product is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential impurities and show that the method can separate them from the analyte of interest. nih.govcore.ac.uk
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For haloperidol, linearity has been demonstrated in ranges such as 1-60 µg/mL with a correlation coefficient (R²) of 0.999 or higher. nih.gov
Accuracy: Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies, spiking a placebo matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recoveries are typically expected to be within 99-101%. hmdb.ca
Precision: This parameter expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts or equipment), and reproducibility (between laboratories). rsc.org The relative standard deviation (RSD) for precision studies should typically be less than 2%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
The following table outlines the key validation parameters for an impurity profiling method according to ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can separate and detect the N-oxide from other components. | Peak purity > 0.99; Resolution between adjacent peaks > 1.5. |
| Linearity | To confirm a proportional response to concentration. | Correlation Coefficient (R²) ≥ 0.999. |
| Accuracy | To determine how close the measured value is to the true value. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | To assess the method's variability. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | To define the concentration interval where the method is precise, accurate, and linear. | Typically from LOQ to 120% of the impurity specification limit. |
| Limit of Quantitation (LOQ) | To establish the lowest concentration that can be reliably measured. | Signal-to-Noise ratio ≥ 10. |
Specificity and Selectivity
Specificity in an analytical method ensures that the signal measured is unequivocally from the analyte of interest, free from interference from other components such as impurities, degradation products, or excipients. In the context of this compound, this is typically achieved by demonstrating the separation of its chromatographic peak from those of Haloperidol Decanoate and other known related substances.
Forced degradation studies are instrumental in establishing the specificity of an analytical method. By subjecting Haloperidol Decanoate to various stress conditions (e.g., hydrolytic, oxidative, and photolytic), a range of degradation products, including the N-oxide, are generated. An effective HPLC method must be able to resolve the this compound peak from all other peaks generated during these studies. The peak purity analysis, often performed using a photodiode array (PDA) detector, is a key tool in confirming the spectral homogeneity of the analyte peak, thus ensuring its selectivity. A successful method will demonstrate a resolution of greater than 2.0 between the this compound peak and any adjacent peaks, confirming that the method is stability-indicating. ijper.org
Linearity and Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the quantification of this compound and other related substances, HPLC methods are typically validated over a concentration range that is relevant to the levels at which these impurities might be present in the final drug product. For instance, a validated method for related substances in Haloperidol Decanoate injection demonstrated linearity over a range of 0.75 to 30.0 µg/mL. ijper.org The linearity is assessed by preparing a series of standard solutions of the analyte at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a strong linear relationship.
Table 1: Linearity Data for a Related HPLC Method
| Parameter | Value |
|---|---|
| Linearity Range | 1-60 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Linear Regression Equation | Y = 101563X + 7043.1 |
Data derived from a study on Haloperidol analysis. omicsonline.org
Accuracy and Precision
Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For impurities like this compound, accuracy is typically assessed by spiking the impurity into the drug product at different concentration levels. Recovery values between 98% and 102% are generally considered acceptable. In one study, the recovery for related substances was found to be in the range of 93.5% to 113.3%. researchgate.net
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing the analysis in a short period under the same operating conditions, while intermediate precision is evaluated on different days, with different analysts, or using different equipment. For the analysis of related substances, an RSD of less than 10% for inter-day precision is generally considered acceptable. ijper.org
Table 2: Accuracy (Recovery) Data for a Related HPLC Method
| Spiked Concentration | Amount Recovered | % Recovery |
|---|---|---|
| 50% | - | 99.55% |
| 100% | - | 100.42% |
| 150% | - | - |
Data derived from a study on Haloperidol analysis. omicsonline.orgscielo.br
Table 3: Precision Data for a Related HPLC Method
| Concentration Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
|---|---|---|
| Low | < 2% | < 10% |
| Medium | < 2% | < 10% |
| High | < 2% | < 10% |
Data derived from studies on Haloperidol and Haloperidol Decanoate analysis. ijper.orgijpsonline.com
Biochemical Transformations and Preclinical Disposition
Enzymatic N-Oxidation in In Vitro Systems
The formation of N-oxide metabolites of haloperidol (B65202), subsequent to the hydrolysis of the decanoate (B1226879) ester, is primarily mediated by enzymes located in the liver. In vitro studies utilizing human liver microsomes and recombinant enzyme systems have been instrumental in elucidating the specific enzymes involved in this oxidative pathway.
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including antipsychotic medications. mdpi.com Research has identified CYP3A4 as the most abundant and significant hepatic enzyme responsible for the metabolism of over 50% of clinically important antipsychotics. mdpi.com In the context of haloperidol, which is released from haloperidol decanoate, both CYP3A4 and CYP2D6 are implicated in its metabolism. nih.govnih.gov
Studies have shown that CYP3A4 and CYP2D6 are responsible for the N-dealkylation of haloperidol. nih.govnih.gov While direct evidence for the N-oxidation of haloperidol decanoate itself is limited, the N-oxidation of haloperidol, its active form, is a recognized metabolic pathway. It is proposed that after hydrolysis of the decanoate ester, the resulting haloperidol becomes a substrate for these CYP enzymes, which can then catalyze the formation of the N-oxide metabolite.
Table 1: Key Cytochrome P450 Isoforms in Haloperidol Metabolism
| Enzyme | Role in Haloperidol Metabolism |
|---|---|
| CYP3A4 | Major isoform involved in the metabolism of many antipsychotics, including the N-dealkylation of haloperidol. mdpi.comnih.govnih.gov |
| CYP2D6 | Also involved in the N-dealkylation of haloperidol. nih.govnih.gov |
This table summarizes the involvement of major CYP450 isoforms in the metabolism of haloperidol, the active metabolite of haloperidol decanoate.
Beyond the well-established role of the cytochrome P450 system, other enzyme families are known to participate in the N-oxidation of drugs. The flavin-containing monooxygenases (FMOs) are a notable example. nih.govwikipedia.org These enzymes specialize in the oxygenation of various xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. wikipedia.orgmdpi.com
FMOs are present in various tissues, with high concentrations in the liver, lungs, and kidneys. wikipedia.org Their catalytic activity is NADPH-dependent and they contribute to the detoxification of numerous pharmaceuticals. nih.govwikipedia.org While the direct involvement of FMOs in the N-oxidation of haloperidol or its decanoate ester has not been extensively detailed in the available literature, their known function in N-oxide formation for other amine-containing drugs suggests a potential role. Further research is required to definitively establish the contribution of FMOs to the metabolism of haloperidol to its N-oxide derivative.
Consideration of N-Oxide Formation in Animal Models (excluding pharmacodynamics/efficacy)
Studies in dogs have been conducted to understand the absorption and pharmacokinetic profile of haloperidol decanoate following intramuscular administration. nih.gov These studies have successfully detected the active molecule, haloperidol, in plasma, with peak levels observed within three to seven days. nih.gov However, the specific identification and quantification of the N-oxide metabolite of the decanoate ester in these preclinical models are not detailed in the available literature.
Comparative Metabolic Pathways of Haloperidol and its Decanoate Ester leading to N-Oxide derivatives
The metabolic pathways of haloperidol and haloperidol decanoate are intrinsically linked, with the latter serving as a prodrug for the former. The primary distinction in their metabolism lies in the initial hydrolysis step required for the decanoate ester.
Haloperidol: Following its administration or its formation from the decanoate ester, haloperidol undergoes extensive metabolism. The key pathways include reduction of the keto group to form reduced haloperidol, and oxidative metabolism. The oxidative pathways, catalyzed mainly by CYP3A4 and CYP2D6, lead to N-dealkylation and the formation of various metabolites. nih.govnih.gov It is within this oxidative metabolism that the formation of the haloperidol N-oxide occurs.
In essence, the pathway to the N-oxide derivative for both haloperidol and haloperidol decanoate converges after the initial hydrolysis of the ester. The key difference is the prolonged release and subsequent metabolism of haloperidol from its decanoate form, leading to sustained plasma concentrations of the parent drug and its metabolites, including the N-oxide.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Haloperidol Decanoate N-Oxide |
| Haloperidol |
| Haloperidol Decanoate |
| Reduced Haloperidol |
Implications in Pharmaceutical Quality and Regulatory Science
N-Oxide Derivatives as Process Impurities in Drug Synthesis
N-oxide derivatives can be generated during drug synthesis and degradation, representing a common impurity for pharmaceuticals containing tertiary amine or aromatic nitrogen moieties. hyphadiscovery.comnih.gov The formation of Haloperidol (B65202) Decanoate (B1226879) N-Oxide is a direct result of the oxidation of the tertiary piperidine (B6355638) nitrogen atom in the parent molecule. synzeal.compharmaffiliates.com This transformation is a chemical reaction that can be facilitated by various oxidizing agents and conditions encountered during the manufacturing process.
Several factors can contribute to the formation of N-oxides as process impurities:
Oxidizing Agents: The synthesis of complex molecules often involves the use of oxidizing reagents. If not completely removed during work-up and purification steps, residual oxidants like hydrogen peroxide (H₂O₂) or peroxyacids can react with the API to form N-oxides. nih.govacs.org
Solvents and Reagents: Certain raw materials and solvents may contain trace levels of peroxides as impurities, which can accumulate during storage and subsequently oxidize the drug substance. nih.gov
Catalysis by Metal Ions: Trace metal impurities, which can be ubiquitous in pharmaceutical excipients and equipment, can catalyze the oxidation of drug substances. nih.gov These metals can react with molecular oxygen to generate more reactive oxidizing agents. nih.gov
Reaction Conditions: Elevated temperatures, exposure to air (oxygen), and specific pH conditions during synthesis or purification can promote oxidation reactions, leading to the formation of N-oxide impurities.
Forced degradation studies often utilize oxidative stressors, such as hydrogen peroxide, to intentionally produce and identify potential degradation products like N-oxides, helping to understand the drug's stability profile. nih.gov The identification of Haloperidol Decanoate N-Oxide as a known impurity confirms its potential to form under such conditions. synzeal.comallmpus.comcleanchemlab.com
Below is a data table detailing research findings on the formation of N-oxide impurities.
| Factor | Description | Potential Impact on N-Oxide Formation |
| Oxidizing Agents | Residual reagents from synthesis steps (e.g., H₂O₂, mCPBA). nih.govacs.org | Direct oxidation of tertiary amines to form N-oxides. |
| Trace Metals | Impurities from raw materials or equipment (e.g., Mn(IV)). acs.orgnih.gov | Catalyze oxidation reactions, increasing the rate of N-oxide formation. |
| Excipient Impurities | Peroxides present in common pharmaceutical excipients (e.g., PVP). nih.govnih.gov | Can act as an oxidizing agent, leading to N-oxide formation during formulation and storage. |
| Environmental Factors | Heat, light, and atmospheric oxygen. galaxypub.copharmaguideline.com | Provide the energy and reactants for oxidative degradation pathways. |
Regulatory Considerations for Control of N-Oxide Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products to ensure their safety and quality. pharmaguideline.comnih.govaquigenbio.com These guidelines, primarily detailed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for the identification, qualification, and control of impurities.
The key regulatory guidelines applicable to the control of impurities like this compound are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline mandates that impurities present in an API above the identification threshold must be structurally characterized. pharmaguideline.com
ICH Q3B(R2): Impurities in New Drug Products: This guideline sets thresholds for reporting, identifying, and qualifying degradation products that form during manufacturing and storage of the drug product. pharmaguideline.com
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline is particularly relevant as some nitrogen-containing functional groups can be genotoxic. nih.govfda.gov Certain classes of N-oxides, such as aza-aryl N-oxides, are considered a "cohort of concern" and require rigorous assessment for mutagenic potential. galaxypub.co If an impurity is found to be mutagenic, its acceptable intake is strictly limited.
Manufacturers must demonstrate control over the impurity profile of their API and drug product. This involves developing and validating sensitive analytical methods to detect and quantify this compound. synzeal.comadventchembio.com The presence of this impurity must be monitored throughout the manufacturing process and during stability studies to ensure it remains within qualified, safe limits. synzeal.com Failure to adequately control such impurities can lead to regulatory action or delays in drug approval. pharmaguideline.com
The following table summarizes key regulatory guidelines and their relevance to N-oxide impurity control.
| Guideline | Title | Relevance to N-Oxide Impurities |
| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes thresholds for identifying and qualifying process impurities like this compound in the API. pharmaguideline.com |
| ICH Q3B(R2) | Impurities in New Drug Products | Sets limits for degradation products in the final dosage form, which can include N-oxides formed during shelf life. pharmaguideline.com |
| ICH M7(R2) | Mutagenic Impurities | Provides a framework for assessing the genotoxic potential of impurities. Certain N-oxides may require evaluation under this guideline. galaxypub.cofda.gov |
Strategies for Mitigation and Control of N-Oxide Formation during Manufacturing and Storage
A comprehensive control strategy is essential to minimize the formation of this compound during both the manufacturing process and the product's shelf life. This involves a multi-faceted approach targeting raw materials, process parameters, and formulation design.
During Manufacturing:
Process Optimization: Modifying reaction conditions can significantly reduce byproduct formation. This includes optimizing temperature, pressure, and pH to disfavor oxidative side reactions. pharmaguideline.com Careful selection of solvents and reagents to use those with lower intrinsic levels of oxidizing impurities is also critical. pharmaguideline.com
Control of Raw Materials: Sourcing high-quality raw materials with low levels of peroxide and metal impurities is a fundamental step. pharmaguideline.com Testing incoming materials for these contaminants can prevent their introduction into the manufacturing stream.
Inert Atmosphere: Conducting reactions and processing steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen, thereby reducing the potential for oxidation. nih.gov
Purification and Quenching: Implementing efficient purification steps to remove residual oxidants and metal catalysts is crucial. nih.gov While quenching agents can be used to neutralize excess oxidants, care must be taken as the quenching agents themselves (e.g., certain metals) can be difficult to remove completely and may pose their own risks. nih.govacs.org
During Formulation and Storage:
Excipient Selection: Since excipients can be a source of reactive impurities like peroxides, selecting grades with low peroxide values is a key mitigation strategy. nih.govnih.gov Understanding the potential for drug-excipient incompatibility is vital during formulation development. nih.gov
Use of Antioxidants: The inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT)) in the drug product formulation can inhibit oxidative degradation by scavenging free radicals or reactive oxygen species. nih.govusp.org
pH Control: For drug products in solution or suspension, maintaining an optimal pH can enhance stability, as the rate of oxidation can be pH-dependent. nih.gov
Protective Packaging and Storage Conditions: Packaging the final drug product in materials that protect against light and moisture can prevent degradation. cleanchemlab.com Storing the product under recommended temperature and humidity conditions is also essential to ensure its stability throughout its shelf life. cleanchemlab.comnih.gov
The table below outlines various strategies for mitigating N-oxide formation.
| Strategy | Area of Application | Description |
| Process Optimization | Manufacturing | Adjusting reaction parameters (temperature, pH) and using an inert atmosphere to minimize oxidation. pharmaguideline.com |
| Raw Material Control | Manufacturing | Sourcing and testing starting materials and excipients for low levels of peroxides and metals. nih.govpharmaguideline.com |
| Use of Antioxidants | Formulation | Incorporating stabilizers like BHT into the final drug product to inhibit oxidative reactions. nih.govusp.org |
| Protective Packaging | Storage | Using packaging that blocks light and moisture to prevent environmentally induced degradation. cleanchemlab.com |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Modeling of N-Oxide Formation and Stability
The formation and stability of Haloperidol (B65202) Decanoate (B1226879) N-Oxide are amenable to exploration through computational chemistry, offering insights that are often challenging to obtain through experimental means alone. In silico tools can predict degradation pathways and elucidate the mechanisms of N-oxide formation. acs.orgnih.govacs.org
Modeling N-Oxide Formation:
Quantum chemical studies, particularly Density Functional Theory (DFT), can be employed to model the N-oxidation of the piperidine (B6355638) nitrogen in the haloperidol decanoate molecule. These models can calculate the energy barriers for different reaction pathways, helping to understand the kinetics of N-oxide formation. 3ds.com By analyzing the electronic structure of the tertiary amine, it is possible to predict its susceptibility to oxidation.
Software programs like Zeneth are capable of predicting the degradation pathways of pharmaceutical compounds, including the formation of N-oxides. acs.orgnih.govacs.org These programs utilize knowledge bases of known chemical reactions to predict the likely degradation products under various stress conditions such as oxidation. acs.org
Table 1: Computational Approaches for Studying N-Oxide Formation
| Computational Method | Application in Studying Haloperidol Decanoate N-Oxide | Key Insights |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition states for the N-oxidation of the piperidine ring. | Provides understanding of the kinetic and thermodynamic favorability of N-oxide formation. |
| Molecular Dynamics (MD) Simulations | Simulation of the conformational flexibility of haloperidol decanoate and the accessibility of the nitrogen atom to oxidizing agents. | Reveals how the molecular structure influences the rate of N-oxidation. |
| Degradation Pathway Prediction Software (e.g., Zeneth) | In silico prediction of the formation of this compound as a degradation product under various stress conditions. | Aids in identifying potential impurities early in the drug development process. acs.orgnih.govacs.org |
Modeling N-Oxide Stability:
Computational methods are also valuable for assessing the stability of this compound. The N-O bond dissociation energy (BDE) is a key parameter that can be calculated to predict the thermal stability of the N-oxide. 3ds.com Furthermore, modeling can explore the potential for the N-oxide to undergo further reactions or rearrangements.
Investigation of Novel Analytical Techniques for Enhanced Detection and Quantification
The accurate detection and quantification of this compound as an impurity are crucial for ensuring the quality and safety of haloperidol decanoate formulations. While High-Performance Liquid Chromatography (HPLC) is a standard technique, research is ongoing into more advanced and efficient analytical methodologies. ijper.orgfarmaceut.orgmdpi.comnih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Hyphenated Chromatographic Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of impurities like this compound. mdpi.comijpsonline.com The fragmentation patterns observed in MS/MS can confirm the presence of the N-oxide moiety. ijpsonline.com
Advanced Separation Techniques:
Supercritical Fluid Chromatography (SFC) is emerging as a greener and often faster alternative to traditional HPLC for the separation of pharmaceutical compounds and their impurities. pharmtech.comteledynelabs.comtwistingmemoirs.comeuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.com Its unique selectivity can be advantageous for resolving closely related compounds like isomers of this compound.
Capillary electrophoresis (CE) represents another high-efficiency separation technique that can be applied to the analysis of haloperidol and its metabolites, offering a different separation mechanism compared to chromatography.
Table 2: Comparison of Novel Analytical Techniques for this compound Analysis
| Analytical Technique | Principle | Advantages for N-Oxide Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and specificity for identification and structural confirmation. mdpi.comijpsonline.com |
| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. | Fast separations, reduced organic solvent consumption, and unique selectivity. pharmtech.comteledynelabs.comtwistingmemoirs.comeuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.com |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency and low sample/reagent consumption. |
Exploration of Structure-Activity Relationships within N-Oxide Metabolites and Impurities
From a chemical perspective, the structure of this compound influences its physical properties and chemical interactions. The formation of the N-oxide introduces a polar functional group, which can alter the molecule's solubility, crystal packing, and intermolecular interactions.
Isomerism and Chemical Interactions:
Haloperidol N-oxide can exist as cis and trans isomers, which arise from the orientation of the oxygen atom relative to the piperidine ring. ijpsonline.com These geometric isomers can exhibit different physicochemical properties, such as dipole moment and crystal lattice energy, which in turn can affect their chromatographic behavior and stability. The formation of the trans isomer is often favored due to lower steric hindrance. ijpsonline.com
The introduction of the N-oxide group, with its partial positive charge on the nitrogen and partial negative charge on the oxygen, significantly impacts the molecule's ability to participate in non-covalent interactions. This includes hydrogen bonding and dipole-dipole interactions, which are fundamental to supramolecular chemistry and can influence how the impurity interacts with other molecules in a formulation.
Influence of Steric and Electronic Effects:
The rate and regioselectivity of N-oxide formation are governed by both steric and electronic effects. The accessibility of the lone pair of electrons on the piperidine nitrogen is a key factor. Bulky substituents near the nitrogen atom can sterically hinder the approach of an oxidizing agent, thereby slowing down the rate of N-oxidation. Electron-donating or withdrawing groups elsewhere in the molecule can electronically influence the nucleophilicity of the nitrogen atom.
Development of Green Chemistry Approaches for Minimizing N-Oxide Impurity Generation
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound, these principles can be applied to both the analytical methods used for its detection and, more importantly, to strategies for minimizing its formation as an impurity. mdpi.comresearchgate.netncl.ac.uk
Green Analytical Chemistry:
Efforts in green analytical chemistry focus on reducing the environmental impact of analytical methods. For the analysis of this compound, this includes the use of greener solvents in HPLC, such as ethanol (B145695) or supercritical CO2 in SFC, and the miniaturization of analytical systems to reduce waste. nih.govmostwiedzy.pl
Minimizing N-Oxide Formation:
Since N-oxide formation is an oxidative process, strategies to minimize its generation revolve around controlling and preventing oxidation.
Use of Antioxidants: Incorporating antioxidants into pharmaceutical formulations can be an effective strategy to scavenge free radicals and reactive oxygen species that could otherwise lead to the oxidation of the haloperidol decanoate molecule. pharmaexcipients.comcontractpharma.comresearchgate.netgoogle.comnih.gov
Photostability Measures: Exposure to light, particularly UV radiation, can promote the formation of oxidative species. Therefore, protecting the drug substance and product from light through appropriate packaging is a crucial preventative measure. researchgate.neteuropa.euq1scientific.comiagim.orgnih.gov
Controlled Synthesis and Storage: The principles of Quality by Design (QbD) can be applied to the manufacturing process to identify and control critical process parameters that may contribute to impurity formation. bohrium.comresearchgate.netoup.comcelonpharma.comresearchgate.net This includes the careful selection of reagents and control of reaction conditions to minimize oxidative side reactions. Similarly, controlling the storage conditions (e.g., temperature, humidity, and exposure to oxygen) is vital in preventing the degradation of the final product.
Alternative Catalysts: Research into greener oxidation catalysts for synthetic processes can lead to more selective reactions with fewer byproducts. beyondbenign.orgbioengineer.orgresearchgate.netconsensus.appchinesechemsoc.org
Table 3: Green Chemistry Strategies to Minimize this compound Formation
| Strategy | Principle | Application |
| Inert Atmosphere Packaging | Exclusion of oxygen to prevent oxidation. | Packaging of the drug substance and final product under nitrogen or argon. |
| Use of Antioxidants | Scavenging of free radicals and reactive oxygen species. | Addition of excipients with antioxidant properties to the formulation. pharmaexcipients.comcontractpharma.comresearchgate.netgoogle.comnih.gov |
| Light-Protective Packaging | Prevention of photo-oxidation. | Use of amber vials or opaque packaging to block UV and visible light. researchgate.neteuropa.euq1scientific.comiagim.orgnih.gov |
| Quality by Design (QbD) in Manufacturing | Systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. | Identification and control of critical process parameters that influence the formation of oxidative impurities. bohrium.comresearchgate.netoup.comcelonpharma.comresearchgate.net |
Q & A
Q. What analytical methods are recommended for quantifying Haloperidol Decanoate N-Oxide and its impurities?
A stability-indicating liquid chromatography (LC) method using a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) is recommended. Dual experimental designs (mixture I-optimal and response surface historical data) resolve 13 known impurities, with mobile phase optimization using ion-pair reagents for polar impurities . Validation parameters include specificity, accuracy, and linearity (tested up to 2968 µg/mL).
Q. What are the key stability considerations for this compound in formulations?
The compound is stable under normal temperatures but degrades under light, heat, or freezing. Avoid oxidizing agents and refrigerate formulations. Stability studies should monitor pH (3.0–3.8) and use validated LC methods to track degradants like reduced haloperidol or decanoate esters .
Q. How is this compound characterized physiochemically?
Key properties include solubility in organic solvents (e.g., isopropyl alcohol), insolubility in water (0.01 mg/mL), and a molecular weight of 530.12 g/mol. Boiling/melting points are unestablished, but flash point is 200°F (Cleveland closed cup method) .
Q. What toxicological profiles are observed in preclinical models?
Acute toxicity studies in rodents report LD50 values: 27 mg/kg (IP rat), 30 mg/kg (IP mouse). Chronic exposure risks include hypersensitivity and neuroleptic effects. Subcutaneous administration shows lacrimation and somnolence in rats .
Advanced Research Questions
Q. How can chemometric approaches optimize chromatographic separation of closely eluting impurities?
Use a combined mixture I-optimal design and response surface historical data design to resolve polarity-based separation challenges. Introduce ion-pair reagents (e.g., sodium hexanesulfonate) and optimize gradient elution (e.g., 0.1% phosphoric acid/acetonitrile) to achieve resolution ≥1.5 for critical impurities .
Q. What experimental strategies address structural ambiguities in this compound impurities?
Synthesize reference standards (e.g., Haloperidol Decanoate Impurity G, CAS 74050-97-8) and use LC-MS/MS with collision-induced dissociation (CID) to confirm fragmentation patterns. Compare retention times (RRT) against USP bromperidol decanoate standards .
Q. How should pharmacokinetic variability in IM injection studies be addressed?
this compound exhibits inter-subject variability (t½ ≈ 3 weeks) due to esterase hydrolysis rates. Use population pharmacokinetic (PopPK) models with covariates (e.g., age, CYP2D6 genotype) and sample plasma concentrations at steady-state (2–4 months post-injection) .
Q. What statistical models are appropriate for dose-response analysis in animal studies?
Apply nonlinear mixed-effects modeling (NONMEM) to account for repeated measures. Follow NIH guidelines for preclinical reporting, including effect size calculations and power analysis to address variability in behavioral endpoints (e.g., somnolence, ptosis) .
Methodological Guidance Tables
Key Considerations for Experimental Design
- Impurity Profiling : Use USP Reference Standards (e.g., bromperidol decanoate) for system suitability .
- Dose Conversion : For IM studies, initial doses should not exceed 100 mg, with adjustments based on prior oral haloperidol exposure .
- Safety Protocols : Wear nitrile gloves and NIOSH-approved respirators when handling concentrated solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
